molecular formula C10H22N2 B1419379 N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine CAS No. 915923-35-2

N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine

Cat. No.: B1419379
CAS No.: 915923-35-2
M. Wt: 170.3 g/mol
InChI Key: BEXZRZRCZHVZFM-UHFFFAOYSA-N
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Description

N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine is a chemical compound with the molecular formula C10H22N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine typically involves the alkylation of 4-methylpiperidine with ethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:

    Starting Materials: 4-methylpiperidine and ethylamine.

    Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, with a suitable base like sodium hydroxide or potassium carbonate to facilitate the alkylation process.

    Procedure: The 4-methylpiperidine is first dissolved in the solvent, followed by the addition of ethylamine and the base. The reaction mixture is then heated under reflux for several hours to complete the alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine: A similar compound with a methyl group instead of an ethyl group.

    2-(1-Methylpiperidin-4-yl)ethanamine: Another related compound with a different substitution pattern on the piperidine ring.

Uniqueness

N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity compared to its methyl-substituted counterparts. This uniqueness makes it valuable for specific research applications where different properties are desired.

Properties

IUPAC Name

N-ethyl-2-(4-methylpiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-3-11-6-9-12-7-4-10(2)5-8-12/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXZRZRCZHVZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN1CCC(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672406
Record name N-Ethyl-2-(4-methylpiperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-35-2
Record name N-Ethyl-2-(4-methylpiperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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